![molecular formula C9H10FN B1403246 5-Cyclopropyl-2-fluoroaniline CAS No. 1374298-69-7](/img/structure/B1403246.png)
5-Cyclopropyl-2-fluoroaniline
Overview
Description
5-Cyclopropyl-2-fluoroaniline is an organic compound with the molecular formula C9H10FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a cyclopropyl group and a fluorine atom
Preparation Methods
The synthesis of 5-Cyclopropyl-2-fluoroaniline can be achieved through several routes. One common method involves the reaction of cyclopropylamine with 2-fluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-Cyclopropyl-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to cyclopropyl-2-fluoroaniline derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
5-Cyclopropyl-2-fluoroaniline is notably utilized in the synthesis of quinolone derivatives, which exhibit strong antibacterial activity. Specifically, N-cyclopropylanilines have been shown to be effective precursors for the preparation of 4-quinolone-3-carboxylic acids. These compounds are recognized for their efficacy against a range of bacterial infections, making them valuable in pharmaceutical development. The high activity of 1-cyclopropyl compounds enhances their desirability in antibiotic formulations .
Antioxidant Activity
Research has indicated that derivatives of this compound, such as 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles, possess potent antioxidant properties. These compounds have been evaluated for their ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Neuropharmacology
Selective 5-HT2C Agonists
In neuropharmacology, fluorinated cyclopropane derivatives have been synthesized to enhance selectivity for serotonin receptors. Modifications involving this compound have led to the development of agonists with improved potency and selectivity for the 5-HT2C receptor over other subtypes. These findings are significant for designing drugs aimed at treating mood disorders and other neurological conditions .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique structural features allow for the development of polymers with specific thermal and mechanical characteristics, which can be tailored for applications in coatings and adhesives.
Case Studies
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-fluoroaniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Cyclopropyl-2-fluoroaniline can be compared with other similar compounds, such as:
2-Fluoroaniline: Lacks the cyclopropyl group, leading to different chemical and biological properties.
Cyclopropylamine: Lacks the fluorine atom, resulting in different reactivity and applications.
Aniline: The parent compound without any substituents, used as a reference for understanding the effects of the cyclopropyl and fluorine substitutions.
Biological Activity
5-Cyclopropyl-2-fluoroaniline is an organic compound that has garnered attention in the fields of medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its biochemical interactions, mechanisms of action, and applications in drug development.
Chemical Structure and Properties
This compound features a cyclopropyl group and a fluorine atom attached to an aniline ring. This configuration imparts distinctive electronic and steric properties, influencing its reactivity and interactions with biological targets.
Biochemical Interactions
This compound has been observed to interact with various enzymes and proteins, which is crucial for its biological activity. Notable interactions include:
- Cytochrome P450 Enzymes : The compound can modulate the activity of cytochrome P450 enzymes, impacting drug metabolism and the biotransformation of endogenous compounds.
- Cell Signaling Pathways : It influences key signaling pathways such as MAPK/ERK, which are vital for cell growth and differentiation. This modulation can affect gene expression related to cell cycle regulation and apoptosis.
The mechanism through which this compound exerts its biological effects primarily involves binding to specific molecular targets. This binding can lead to:
- Enzyme Inhibition : The compound may inhibit enzyme activity by occupying active sites, thereby preventing substrate access. This inhibition can have downstream effects on metabolic pathways.
- Alteration of Protein Conformation : By binding to proteins, it may induce conformational changes that alter their functionality, impacting cellular processes.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
- Antiproliferative Effects : In vitro studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines, with IC50 values indicating potent effects at low concentrations .
- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity, suggesting that this compound may also exhibit such properties.
- Neuroprotective Potential : Preliminary studies indicate that the compound might have applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of several fluorinated anilines, including this compound, against human vascular endothelial cells (V-HUVEC). The results showed significant inhibition of cell proliferation with an IC50 value lower than 5 nM under hypoxic conditions .
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it could act as a selective inhibitor, affecting the metabolism of other drugs in a pharmacokinetic context. This interaction highlights its potential implications in drug-drug interactions in therapeutic settings .
Applications in Drug Development
Given its diverse biological activities, this compound is being explored for various applications:
- Pharmaceutical Development : Its ability to inhibit specific enzymes makes it a candidate for developing new drugs targeting metabolic pathways involved in cancer and other diseases.
- Agrochemical Production : The compound is also being investigated for use in agrochemicals due to its potential efficacy against plant pathogens .
Properties
IUPAC Name |
5-cyclopropyl-2-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNOSVALSOOKCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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